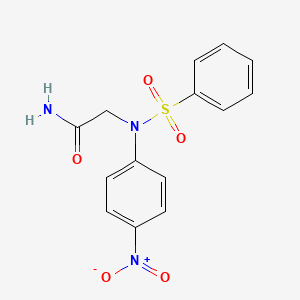

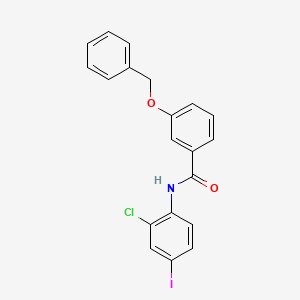

![molecular formula C14H20N2O4S2 B5163285 4-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}morpholine](/img/structure/B5163285.png)

4-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}morpholine, also known as PIPES, is a chemical compound commonly used in scientific research. It is a buffering agent that helps maintain a stable pH in biological experiments. PIPES is widely used in various fields of research, including biochemistry, molecular biology, and pharmacology.

Mechanism of Action

4-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}morpholine acts as a buffering agent by accepting or donating protons to maintain a stable pH. It has a pKa value of 7.5, which makes it an effective buffer in the physiological pH range. 4-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}morpholine is a zwitterionic compound, which means it has both positive and negative charges. This property allows it to interact with both acidic and basic molecules, making it an effective buffer in a wide range of experimental conditions.

Biochemical and Physiological Effects:

4-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}morpholine does not have any direct biochemical or physiological effects on cells or tissues. Its primary function is to maintain a stable pH in experimental conditions. However, the use of 4-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}morpholine in experiments can indirectly affect the biochemical and physiological outcomes of the experiment. For example, changes in pH can affect the activity of enzymes, alter protein conformation, and impact cell viability.

Advantages and Limitations for Lab Experiments

4-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}morpholine has several advantages for lab experiments. It is an effective buffer in the physiological pH range, making it suitable for biological experiments. 4-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}morpholine is also highly soluble in water, making it easy to prepare solutions of different concentrations. Additionally, 4-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}morpholine is relatively inexpensive compared to other buffering agents, making it a cost-effective option for experiments.

However, there are also limitations to the use of 4-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}morpholine in lab experiments. 4-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}morpholine has a relatively low buffering capacity compared to other buffering agents, such as HEPES or Tris. This means that larger amounts of 4-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}morpholine may be required to maintain a stable pH in certain experimental conditions. Additionally, 4-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}morpholine can interfere with certain assays, such as those involving metal ions or chelating agents, due to its sulfonic acid group.

Future Directions

There are several future directions for the use of 4-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}morpholine in scientific research. One potential area of research is the development of new 4-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}morpholine derivatives with improved buffering capacity or specific properties for certain experimental conditions. Another area of research is the use of 4-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}morpholine in combination with other buffering agents to improve the stability and reproducibility of experimental conditions. Additionally, the use of 4-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}morpholine in new experimental techniques, such as single-cell analysis or microfluidics, could provide new insights into cellular processes and disease mechanisms.

Synthesis Methods

The synthesis of 4-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}morpholine involves the reaction of 2-chlorothiophene with piperidine, followed by the addition of morpholine and the reaction with sulfonyl chloride. The final product is obtained by purification through recrystallization. 4-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}morpholine is a white crystalline powder that is highly soluble in water and has a melting point of 300°C.

Scientific Research Applications

4-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}morpholine is widely used in scientific research as a buffering agent due to its ability to maintain a stable pH in biological experiments. It is commonly used in cell culture, protein purification, and enzymatic assays. 4-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}morpholine is also used in electrophysiology experiments to maintain the pH of the extracellular solution. Additionally, 4-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}morpholine is used in the preparation of various reagents and solutions used in molecular biology and biochemistry experiments.

properties

IUPAC Name |

morpholin-4-yl-(4-piperidin-1-ylsulfonylthiophen-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S2/c17-14(15-6-8-20-9-7-15)13-10-12(11-21-13)22(18,19)16-4-2-1-3-5-16/h10-11H,1-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBYJXZCARMAAOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

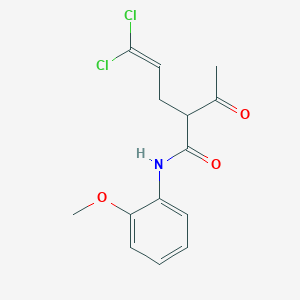

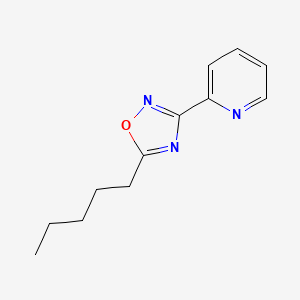

![8-[3-(4-tert-butylphenoxy)propoxy]quinoline](/img/structure/B5163232.png)

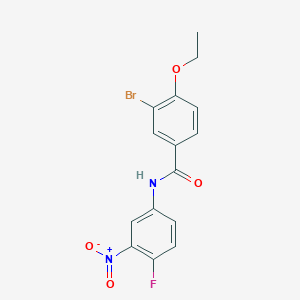

![8-{[2-(4-fluorophenoxy)ethyl]amino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5163257.png)

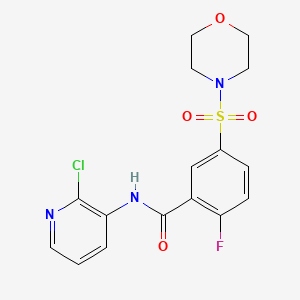

![N-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B5163263.png)

![4-fluoro-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5163271.png)

![ethyl 4-{[(2-chlorophenyl)sulfonyl]oxy}benzoate](/img/structure/B5163276.png)

![2-[tert-butyl(methyl)amino]ethyl 2-chlorobenzoate hydrochloride](/img/structure/B5163280.png)

![2-dibenzo[b,d]furan-3-yl-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5163298.png)

![2-benzyl-1-[(3-chlorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5163313.png)